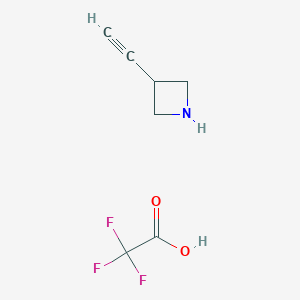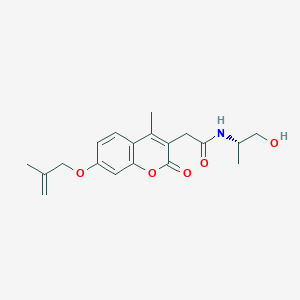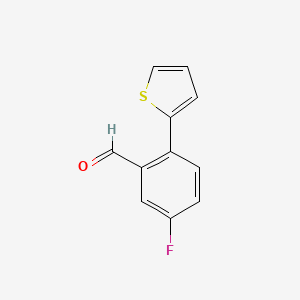
O1-cinnamoyl-4-chlorobenzene-1-carbohydroximamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(cinnamoyloxy)benzimidamide is an organic compound that belongs to the class of benzimidamides This compound is characterized by the presence of a chloro group, a cinnamoyloxy group, and a benzimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(cinnamoyloxy)benzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzimidamide and cinnamic acid.
Esterification: The cinnamic acid is converted to cinnamoyl chloride using thionyl chloride or oxalyl chloride.
Coupling Reaction: The cinnamoyl chloride is then reacted with 4-chlorobenzimidamide in the presence of a base such as triethylamine to form 4-Chloro-N-(cinnamoyloxy)benzimidamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(cinnamoyloxy)benzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidamides.
Scientific Research Applications
4-Chloro-N-(cinnamoyloxy)benzimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(cinnamoyloxy)benzimidamide involves its interaction with specific molecular targets. The cinnamoyloxy group can interact with enzymes and receptors, modulating their activity. The chloro group may enhance the compound’s binding affinity to its targets. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-methoxyphenyl)benzamide
- N-(p-Chlorobenzoyl)-p-anisidine
- Indomethacin Impurity 11
Uniqueness
4-Chloro-N-(cinnamoyloxy)benzimidamide is unique due to the presence of both the cinnamoyloxy and benzimidamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-9-7-13(8-10-14)16(18)19-21-15(20)11-6-12-4-2-1-3-5-12/h1-11H,(H2,18,19)/b11-6+ |
InChI Key |
ISFHCZLAGJYRTJ-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)ON=C(C2=CC=C(C=C2)Cl)N |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)
![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
